1-Methylpyrrolidine-2,3-dione
Overview
Description
Mechanism of Action
Target of Action
1-Methylpyrrolidine-2,3-dione, a derivative of the pyrrolidine ring, is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity . This suggests that the compound may interact with its targets, leading to changes that result in anticonvulsant effects.
Biochemical Pathways
Pyrrolidine-2,3-diones are direct precursors of 2-pyrrolidones (and pyrrolidines as well) and have proved themselves to be a versatile instrument for the creation of low-molecular building blocks, ready-to-use bioactive agents, and natural products .
Result of Action
It’s known that certain derivatives of the pyrrolidine-2,3-dione scaffold have shown potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines . This suggests that this compound may have similar effects.
Action Environment
It’s known that the compound has a log p value (a measure of lipophilicity) of 085, indicating that it’s moderately lipophilic . This suggests that the compound may be influenced by the lipid content of the environment in which it acts.
Biochemical Analysis
Biochemical Properties
1-Methylpyrrolidine-2,3-dione is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can be influenced by various factors, including the stereochemistry of the molecule
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2,3-dione can be synthesized through several methods, including:
Reductive amination of pyrrolidine-2,3-dione: This involves the reaction of pyrrolidine-2,3-dione with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Methylation of pyrrolidine-2,3-dione: This method involves the reaction of pyrrolidine-2,3-dione with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
1-Methylpyrrolidine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced carbonyl groups.
Substitution: Substitution reactions at the nitrogen or carbon atoms can produce a variety of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkyl halides and amines can be used as reagents, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Oxidation products: this compound-5-oxide
Reduction products: Reduced derivatives of this compound
Substitution products: Various alkylated or aminated derivatives
Scientific Research Applications
1-Methylpyrrolidine-2,3-dione has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione (succinimide)
N-ethylpyrrolidine-2,3-dione
N-propylpyrrolidine-2,3-dione
N-butylpyrrolidine-2,3-dione
Properties
IUPAC Name |
1-methylpyrrolidine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-6-3-2-4(7)5(6)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFODCCTNFXCCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42599-26-8 | |
Record name | 1-methylpyrrolidine-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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